molecular formula C8H11BrN2O2 B7900013 methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B7900013
M. Wt: 247.09 g/mol
InChI Key: WCTUYVOIFBZDBW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an isopropyl group, and a methyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with isopropyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles.

    Ester hydrolysis: Formation of 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition . In biological studies, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is unique due to the combination of its bromine atom, isopropyl group, and ester functionality, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTUYVOIFBZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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